molecular formula C9H10N2O3 B6164469 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid CAS No. 1521647-17-5

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Cat. No. B6164469
CAS RN: 1521647-17-5
M. Wt: 194.2
InChI Key:
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Description

1-Methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (MOCA) is an organic compound that belongs to the class of heterocyclic compounds. It is an important intermediate in the synthesis of a variety of heterocyclic compounds, including indazole derivatives, which are used in pharmaceutical, agrochemical, and food industries. MOCA is also used as a starting material for the synthesis of various derivatives, such as indazole-3-carboxamides and indazole-3-carboxylic acids.

Scientific Research Applications

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has been studied extensively in the scientific literature. It has been used as a starting material for the synthesis of a variety of heterocyclic compounds, including indazole derivatives. It has also been used in the synthesis of indazole-3-carboxamides and indazole-3-carboxylic acids. This compound has been used in the synthesis of a variety of other heterocyclic compounds, including indazole-3-carboxamides, indazole-3-carboxylic acids, and indazole-3-carboxylates.

Mechanism of Action

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid acts as an electrophile in the reaction of aniline with formaldehyde and an acid catalyst. The reaction of this compound with an acid produces an intermediate which is then reacted with an acid to form this compound. This reaction is believed to involve the formation of a carbocation intermediate, which is then attacked by an acid to form this compound.
Biochemical and Physiological Effects
This compound has been studied for its potential biochemical and physiological effects. It has been found to inhibit the growth of certain bacteria and fungi, and it has been reported to have anti-inflammatory and anti-cancer effects in animal models. In addition, this compound has been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 and 5-lipoxygenase.

Advantages and Limitations for Lab Experiments

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid has several advantages for laboratory experiments. It is inexpensive and readily available, and it is relatively easy to synthesize. It is also stable and has a low toxicity. However, it is not very soluble in water, and it is difficult to purify.

Future Directions

In the future, 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid could be used in the synthesis of a variety of heterocyclic compounds, including indazole derivatives. It could also be used in the synthesis of indazole-3-carboxamides and indazole-3-carboxylic acids. In addition, this compound could be used in the synthesis of other heterocyclic compounds, such as indazole-3-carboxylates. Furthermore, this compound could be studied further for its potential biochemical and physiological effects, such as its anti-inflammatory and anti-cancer effects. Finally, this compound could be used in the development of new drugs and drug delivery systems.

Synthesis Methods

1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can be synthesized by a variety of methods. The most common method is the reaction of aniline with formaldehyde and an acid catalyst. This reaction produces an intermediate which is then reacted with an acid to form this compound. Other methods of synthesis include the reaction of aniline with acetic anhydride, the reaction of aniline with ethyl bromoacetate, and the reaction of aniline with ethyl chloroacetate.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-methyl-4-oxo-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves the condensation of 2-methyl-1H-indole-3-carboxylic acid with ethyl isocyanoacetate, followed by cyclization and subsequent hydrolysis to yield the target compound.", "Starting Materials": [ "2-methyl-1H-indole-3-carboxylic acid", "ethyl isocyanoacetate", "sodium hydride", "acetic acid", "water" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1H-indole-3-carboxylic acid (1.0 equiv) and ethyl isocyanoacetate (1.2 equiv) in dry acetonitrile and add sodium hydride (1.5 equiv) slowly with stirring at 0°C.", "Step 2: Allow the reaction mixture to warm to room temperature and stir for 24 hours.", "Step 3: Quench the reaction with water and extract with ethyl acetate.", "Step 4: Dry the organic layer over sodium sulfate and concentrate under reduced pressure.", "Step 5: Dissolve the residue in ethanol and add acetic acid (1.2 equiv).", "Step 6: Heat the mixture to reflux for 6 hours.", "Step 7: Cool the mixture to room temperature and add water.", "Step 8: Adjust the pH to 7-8 with sodium hydroxide and extract with ethyl acetate.", "Step 9: Dry the organic layer over sodium sulfate and concentrate under reduced pressure to yield the target compound." ] }

CAS RN

1521647-17-5

Molecular Formula

C9H10N2O3

Molecular Weight

194.2

Purity

95

Origin of Product

United States

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